
1,1'-(1,3-Phenylene)dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipiperidinobenzene: is an organic compound characterized by a benzene ring substituted with two piperidine groups at the 1 and 3 positions Piperidine is a six-membered heterocyclic amine, and its incorporation into the benzene ring imparts unique chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dipiperidinobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihalobenzene with piperidine. The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-dipiperidinobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dipiperidinobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the piperidine groups direct incoming electrophiles to the ortho and para positions relative to the piperidine substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,3-dipiperidinobenzene.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Halogenated or nitrated derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Dipiperidinobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-dipiperidinobenzene involves its interaction with molecular targets through its piperidine groups. These groups can form hydrogen bonds and engage in π-π interactions with aromatic systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites and altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
1,4-Dipiperidinobenzene: Similar structure but with piperidine groups at the 1 and 4 positions.
1,3-Dipyrrolidinobenzene: Contains pyrrolidine groups instead of piperidine.
1,3-Dimorpholinobenzene: Contains morpholine groups instead of piperidine.
Uniqueness: 1,3-Dipiperidinobenzene is unique due to the specific positioning of the piperidine groups, which influences its reactivity and interaction with other molecules. The presence of piperidine groups at the 1 and 3 positions allows for distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
27594-19-0 |
|---|---|
Formule moléculaire |
C16H24N2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-(3-piperidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C16H24N2/c1-3-10-17(11-4-1)15-8-7-9-16(14-15)18-12-5-2-6-13-18/h7-9,14H,1-6,10-13H2 |
Clé InChI |
DKMMQGJYYBNSMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC(=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
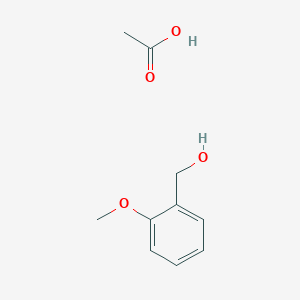
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)

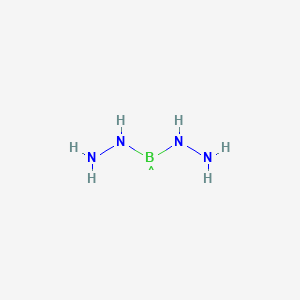
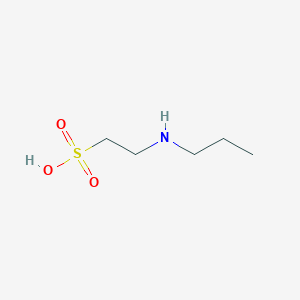

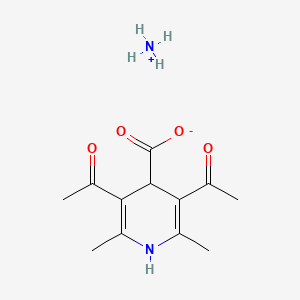
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
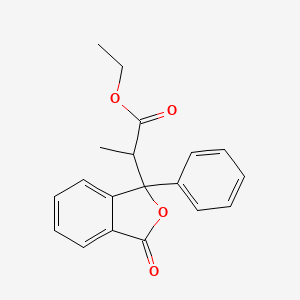
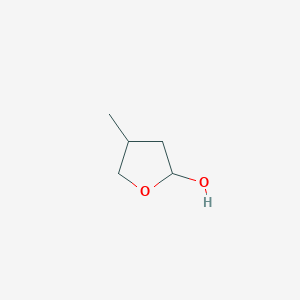
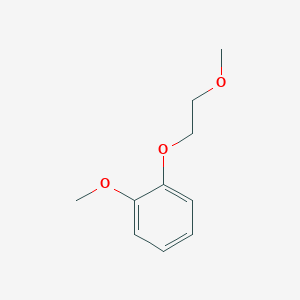
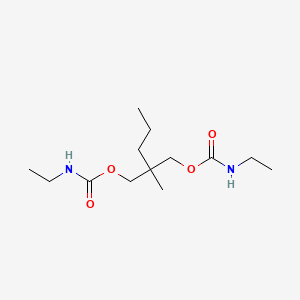
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
